Tert-butyl (3,5-diiodophenyl)carbamate
CAS No.:
Cat. No.: VC14334073
Molecular Formula: C11H13I2NO2
Molecular Weight: 445.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13I2NO2 |
|---|---|
| Molecular Weight | 445.03 g/mol |
| IUPAC Name | tert-butyl N-(3,5-diiodophenyl)carbamate |
| Standard InChI | InChI=1S/C11H13I2NO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) |
| Standard InChI Key | AQLBIEKLCDWCKQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=CC(=C1)I)I |
Introduction
Structural Characteristics and Nomenclature
Tert-butyl (3,5-diiodophenyl)carbamate (IUPAC: tert-butyl N-(3,5-diiodophenyl)carbamate) belongs to the carbamate family, characterized by the functional group . The molecule comprises:
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A phenyl ring substituted with iodine atoms at the 3 and 5 positions.
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A carbamate group () linked to the phenyl ring.
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A tert-butyl group () as the protective moiety.
The iodine atoms introduce significant steric and electronic effects, influencing reactivity in cross-coupling reactions and directing further functionalization .
Synthetic Pathways and Precursor Chemistry
Carbamate Formation
The tert-butyl carbamate group is typically introduced via reaction of an amine with di-tert-butyl dicarbonate () under basic conditions. For example, tert-butyl carbamate (CAS 4248-19-5) is a common precursor with a molecular weight of 117.15 g/mol and solubility in organic solvents like toluene and THF .
Example Reaction
Here, represents 3,5-diiodoaniline, though this precursor’s synthesis requires iodination of aniline derivatives .
Iodination Strategies
Introducing iodine to aromatic rings often employs:
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Electrophilic iodination using with oxidizing agents (e.g., ).
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Directed ortho-metallation followed by quenching with iodine.
For 3,5-diiodination, sequential iodination or use of directing groups (e.g., −NHBoc) may be employed to achieve regioselectivity .
Physicochemical Properties
Molecular Weight and Stability
While experimental data for the diiodo variant is unavailable, analogs like tert-butyl N-(3,5-dihydroxyphenyl)carbamate (PubChem CID 134575251) have a molecular weight of 225.24 g/mol . Substituting hydroxyl groups with iodine (atomic weight ~127) would increase the molecular weight to approximately 479.1 g/mol.
Solubility and Log P
Tert-butyl carbamates generally exhibit:
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Low water solubility due to hydrophobic tert-butyl groups.
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High lipid solubility (Log P ~1.55 for tert-butyl carbamate ).
Iodine’s electronegativity may further reduce aqueous solubility, favoring organic solvents like DCM or DMF.
Applications in Organic Synthesis
Cross-Coupling Reactions
The iodine atoms serve as leaving groups in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). For example, tert-butyl carbamate intermediates participate in Buchwald-Hartwig aminations :
Protective Group Utility
The tert-butyl carbamate (Boc) group is acid-labile, enabling deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane ). This property is critical in multistep syntheses.
Comparative Analysis of Carbamate Derivatives
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